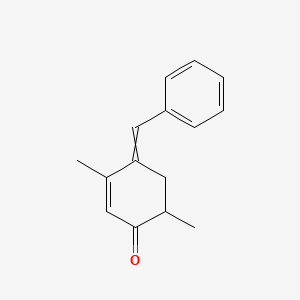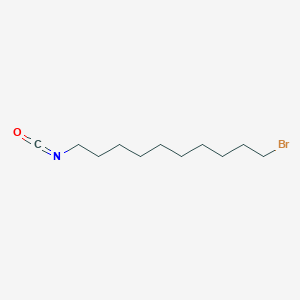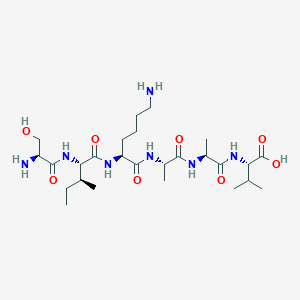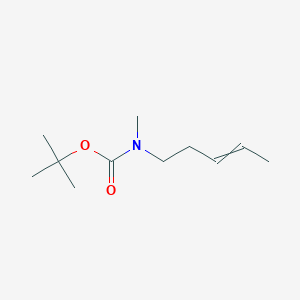![molecular formula C17H19NO B12533667 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde CAS No. 672903-44-5](/img/structure/B12533667.png)
1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde is an organic compound that features an indole core with a cyclohexenyl ethyl substituent and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-2-carbaldehyde with 2-(cyclohex-1-en-1-yl)ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carboxylic acid.
Reduction: Formation of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
CAS No. |
672903-44-5 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C17H19NO/c19-13-16-12-15-8-4-5-9-17(15)18(16)11-10-14-6-2-1-3-7-14/h4-6,8-9,12-13H,1-3,7,10-11H2 |
InChI Key |
SBQGPOJGCVBDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C3=CC=CC=C3C=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)


![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)



![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
